3-(1,3-Benzothiazol-2-yl)-8-methoxychromen-2-one
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Overview
Description
3-(1,3-Benzothiazol-2-yl)-8-methoxychromen-2-one is a heterocyclic compound that combines the structural features of benzothiazole and chromenone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzothiazol-2-yl)-8-methoxychromen-2-one typically involves the condensation of 2-aminobenzenethiol with an appropriate chromenone derivative. One common method is the Knoevenagel condensation reaction, where 2-aminobenzenethiol reacts with an aromatic aldehyde in the presence of a base such as piperidine in ethanol solvent . Another method involves the cyclization of thioamide or carbon dioxide with chromenone derivatives .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave irradiation or one-pot multicomponent reactions to enhance yield and reduce reaction time . These methods are advantageous for large-scale synthesis due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzothiazol-2-yl)-8-methoxychromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole moiety to its corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
3-(1,3-Benzothiazol-2-yl)-8-methoxychromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anti-tubercular and anti-cancer properties.
Industry: Utilized in the development of fluorescent materials and imaging reagents.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzothiazol-2-yl)-8-methoxychromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its anti-tubercular activity is attributed to the inhibition of the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . The compound’s antiviral activity is linked to its ability to inhibit viral replication by targeting viral proteases .
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one: Known for its antibacterial activity.
2-Amino-5-(E)-phenyldiazenylbenzoic acid: Exhibits antimicrobial properties.
2-Phenyl-4H-benzo[d][1,3]oxazin-4-one: Used in medicinal chemistry for its pharmacological activities.
Uniqueness
3-(1,3-Benzothiazol-2-yl)-8-methoxychromen-2-one is unique due to its dual structural features of benzothiazole and chromenone, which confer a broad spectrum of biological activities and synthetic versatility. This makes it a valuable compound for developing new therapeutic agents and materials.
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-8-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO3S/c1-20-13-7-4-5-10-9-11(17(19)21-15(10)13)16-18-12-6-2-3-8-14(12)22-16/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVULCOZXXYCCBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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